molecular formula C36H22N4 B12578353 1,6-Bis(2,2'-bipyridine-4-yl)pyrene CAS No. 308363-85-1

1,6-Bis(2,2'-bipyridine-4-yl)pyrene

Cat. No.: B12578353
CAS No.: 308363-85-1
M. Wt: 510.6 g/mol
InChI Key: RYVFJMYBZDWCMY-UHFFFAOYSA-N
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Description

1,6-Bis(2,2’-bipyridine-4-yl)pyrene: is a complex organic compound that belongs to the family of bipyridine derivatives. This compound is characterized by the presence of two bipyridine moieties attached to a central pyrene core. The unique structure of 1,6-Bis(2,2’-bipyridine-4-yl)pyrene makes it an interesting subject of study in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(2,2’-bipyridine-4-yl)pyrene typically involves the coupling of 1,6-dibromopyrene with 4,4’-bipyridine derivatives. One common method is the Suzuki coupling reaction, which employs palladium catalysts and boronic acids. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While the industrial production methods for 1,6-Bis(2,2’-bipyridine-4-yl)pyrene are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(2,2’-bipyridine-4-yl)pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrenequinone derivatives, while substitution reactions can yield halogenated bipyridine-pyrene compounds .

Scientific Research Applications

1,6-Bis(2,2’-bipyridine-4-yl)pyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Bis(2,2’-bipyridine-4-yl)pyrene involves its ability to coordinate with metal ions through the bipyridine moieties. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The pyrene core also contributes to the compound’s photophysical properties, enabling it to participate in charge transfer and energy transfer processes .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used extensively as a ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with similar coordination properties but different spatial arrangement.

    1,6-Bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene: A related compound used in the synthesis of covalent organic frameworks.

Uniqueness

1,6-Bis(2,2’-bipyridine-4-yl)pyrene is unique due to its combination of bipyridine and pyrene moieties, which impart both strong coordination abilities and distinctive photophysical properties. This makes it particularly valuable in applications requiring both metal coordination and fluorescence, such as in the development of advanced materials and sensors .

Properties

CAS No.

308363-85-1

Molecular Formula

C36H22N4

Molecular Weight

510.6 g/mol

IUPAC Name

2-pyridin-2-yl-4-[6-(2-pyridin-2-ylpyridin-4-yl)pyren-1-yl]pyridine

InChI

InChI=1S/C36H22N4/c1-3-17-37-31(5-1)33-21-25(15-19-39-33)27-11-7-23-10-14-30-28(12-8-24-9-13-29(27)35(23)36(24)30)26-16-20-40-34(22-26)32-6-2-4-18-38-32/h1-22H

InChI Key

RYVFJMYBZDWCMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)C3=C4C=CC5=C6C4=C(C=C3)C=CC6=C(C=C5)C7=CC(=NC=C7)C8=CC=CC=N8

Origin of Product

United States

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